molecular formula C15H16F2O4 B8054376 3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8054376
M. Wt: 298.28 g/mol
InChI Key: KBTSPSCUTLSQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C15H16F2O4. This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)-difluoromethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2O4/c1-20-10-4-3-9(5-11(10)21-2)15(16,17)14-6-13(7-14,8-14)12(18)19/h3-5H,6-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTSPSCUTLSQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C23CC(C2)(C3)C(=O)O)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the use of a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the Difluoromethyl Group: This step can be achieved through a difluoromethylation reaction, using reagents such as difluoromethyl bromide or difluoromethyl sulfone.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the 3,4-dimethoxyphenyl group to the bicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the bicyclo[1.1.1]pentane core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.

    Industry: It is used in the development of new materials with unique properties, such as high strength, rigidity, and chemical resistance.

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid and strained structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The difluoromethyl group can also participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its bicyclo[1.1.1]pentane core, which imparts high rigidity and strain to the molecule. This structural feature distinguishes it from other compounds and contributes to its unique chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.